4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of thionyl chloride, SOCl2, to convert carboxylic acids into acid chlorides . This reaction occurs by a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate . The chlorosulfite then reacts with a nucleophilic chloride ion .

Molecular Structure Analysis

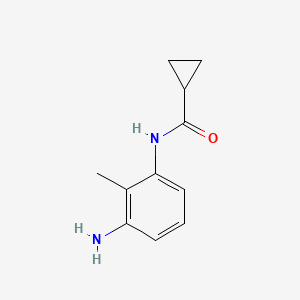

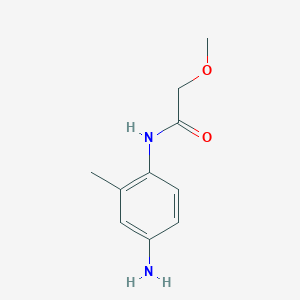

The molecular structure of BMBA includes a benzyloxy carbonyl group attached to a methyl amino group, which is further attached to a butanoic acid group .

Chemical Reactions Analysis

The benzyloxy carbonyl group in BMBA can undergo various chemical reactions. For instance, the carboxylic acid group can be converted into acid chlorides, anhydrides, esters, and amides by nucleophilic acyl substitution reactions .

Physical And Chemical Properties Analysis

BMBA has a molecular weight of 251.278 Da . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It has 7 freely rotating bonds . Its ACD/LogP value is 1.75, indicating its partition coefficient between octanol and water .

Applications De Recherche Scientifique

Synthesis of Peptide Chains

This compound is commonly used in the synthesis of peptide chains. The benzyloxy carbonyl (Cbz) group serves as a protective group for amines during peptide synthesis. It prevents unwanted side reactions and can be removed selectively at the end of the synthesis process .

Drug Development

In pharmaceutical research, 4-((benzyloxycarbonyl)(methyl)amino)butanoic acid is utilized as a building block for the development of new drugs. Its structure is particularly useful in creating compounds with potential therapeutic effects .

Bioconjugation

The compound finds application in bioconjugation techniques where it is used to link biomolecules with other entities, such as drugs or fluorescent markers. This is crucial for developing targeted therapies and diagnostic tools .

Material Science

Researchers in material science may employ this compound to modify the surface properties of materials. By attaching this molecule to polymers, it’s possible to alter their interaction with biological systems, which is beneficial for creating biocompatible materials .

Catalysis

In the field of catalysis, 4-((benzyloxycarbonyl)(methyl)amino)butanoic acid can act as a ligand or a stabilizer for catalysts. This is particularly relevant in reactions where precise control over the reaction environment is necessary .

Analytical Chemistry

Analytical chemists use this compound as a standard or reference material when calibrating instruments or developing new analytical methods. Its well-defined properties make it an ideal candidate for such applications .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for the development of new pesticides or fertilizers. Its chemical structure allows for the creation of compounds that can interact specifically with biological targets in pests or crops .

Environmental Science

Lastly, in environmental science, this compound can be used in the study of chemical processes in the environment. It may serve as a model compound to understand the behavior of similar organic compounds in natural settings .

Propriétés

IUPAC Name |

4-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-14(9-5-8-12(15)16)13(17)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDKZPMRQQQCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597532 | |

| Record name | 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98008-66-3 | |

| Record name | 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)